molecular formula C22H39N9O11S B610494 Risuteganib CAS No. 1307293-62-4

Risuteganib

Cat. No. B610494
M. Wt: 637.666
InChI Key: MYZAXBZLEILEBR-RVFOSREFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Risuteganib is a novel synthetic peptide that has advanced through Phase II clinical trials . It has shown promising efficacy in retinal diseases, including dry age-related macular degeneration (AMD) and diabetic macular edema (DME) . It is a small, synthetic, arginine-glycine-aspartate class peptide with a molecular weight of 0.75 kD and a retinal half-life of 21 days .

Scientific Research Applications

  • Treatment for Non-Exudative AMD and DME : Risuteganib has been studied as a treatment for dry AMD and DME, which are leading causes of vision loss worldwide. Although there are no effective pharmaceutical interventions for dry AMD beyond vitamin supplements, risuteganib targets multiple integrin heterodimers involved in the pathophysiology of these conditions. It has shown potential in early clinical trials, but more data are needed to fully assess its benefits and efficacy (Shaw et al., 2020).

  • Improvements in Visual Acuity and Macular Thickness : Clinical trials with risuteganib have shown promising results, including improvements in patients' best-corrected visual acuity (BCVA) and reduced central macular thickness. Risuteganib's effects on angiogenesis, inflammation, and vascular permeability pathways have been observed in preclinical studies (Solinski & Raiji, 2021).

  • Safety and Efficacy in Clinical Trials : A multicenter, Phase 2a, randomized clinical trial demonstrated the safety and efficacy of intravitreal risuteganib for non-exudative AMD. This study found significant improvements in BCVA in patients treated with risuteganib, without any drug-related serious adverse events (Boyer et al., 2021).

  • Impact on Color Vision and Microperimetry : Risuteganib treatment in nonexudative AMD patients also showed improvements in color vision and microperimetry, an indication of retinal function. This study suggested a correlation between BCVA improvement and changes in these parameters (Lad et al., 2022).

  • Protective Effects on Retinal Cells : Research on human retinal pigment epithelial (RPE) cells indicated that risuteganib could protect against injury induced by hydroquinone, a component of cigarette smoke. This study highlighted risuteganib's potential role in treating retinal diseases like AMD (Yang et al., 2020).

Safety And Hazards

Risuteganib has shown a good safety profile in clinical trials . The only ocular treatment-related treatment-emergent adverse event was vitreous floaters, which spontaneously recovered without sequelae . No drug-related serious adverse events were reported .

Future Directions

Risuteganib is currently undergoing clinical trials for the treatment of dry AMD and DME . There is a pressing need for treatments for dry AMD and while Risuteganib appears to have a potential benefit for patients, more data are needed before one can truly evaluate its efficacy . The novel mechanism of action of Risuteganib could lead to new strategies for the treatment of retinal diseases .

properties

IUPAC Name

(2S)-1-[(2S,3R)-2-[[(2R)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-sulfopropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N9O11S/c1-11(32)17(20(37)31-7-3-5-14(31)21(38)39)30-19(36)13(10-43(40,41)42)29-16(34)9-27-18(35)12(28-15(33)8-23)4-2-6-26-22(24)25/h11-14,17,32H,2-10,23H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,36)(H,38,39)(H4,24,25,26)(H,40,41,42)/t11-,12+,13+,14+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZAXBZLEILEBR-RVFOSREFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CS(=O)(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CS(=O)(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N9O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Luminate

CAS RN

1307293-62-4
Record name Risuteganib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307293624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Risuteganib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14911
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RISUTEGANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123DNA66IA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.